(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a heterocyclic molecule featuring a benzofuro-oxazinone core fused with a 2,3-dihydrobenzo[1,4]dioxin moiety and a thiophen-2-ylmethylene substituent. Its structural complexity arises from the combination of oxygen- and sulfur-containing rings, which may confer unique physicochemical and bioactive properties.
Properties
IUPAC Name |
(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5S/c25-22-16-4-6-18-17(23(16)29-21(22)11-15-2-1-9-30-15)12-24(13-28-18)14-3-5-19-20(10-14)27-8-7-26-19/h1-6,9-11H,7-8,12-13H2/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDCDFRBBZWTAR-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4OC(=CC6=CC=CS6)C5=O)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC4=C(C=CC5=C4O/C(=C\C6=CC=CS6)/C5=O)OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (CAS Number: 951933-55-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 419.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H17NO5S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 951933-55-4 |
Research indicates that this compound may exhibit several mechanisms of action:
- Antioxidant Activity : Preliminary studies suggest that derivatives of similar structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO), which is relevant in neurodegenerative diseases. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine .
- Anticancer Properties : Some studies have suggested that compounds with similar scaffolds can induce apoptosis in cancer cells by disrupting cell cycle progression and triggering cell death pathways .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of related compounds. While specific data on this compound is limited, the following findings from related compounds provide insights into its potential activity:
Table 1: Biological Activities of Related Compounds
Case Studies
Although specific case studies on the target compound are scarce, related studies have demonstrated significant biological activities:
- Neuroprotective Effects : A study on thiazole derivatives indicated that certain structures could protect neuronal cells from oxidative damage and apoptosis. This suggests a potential for neuroprotective applications for our target compound as well .
- Anticancer Mechanisms : Research on similar benzofuroxazine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanisms involved apoptosis induction and cell cycle arrest .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. The compound can be synthesized through a series of condensation reactions involving 2,3-dihydrobenzo[b][1,4]dioxin derivatives and thiophenes. Characterization is usually accomplished using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.
Example Synthesis Route
- Starting Materials : 2,3-dihydrobenzo[b][1,4]dioxin and thiophen derivatives.
- Reagents : Appropriate catalysts and solvents.
- Conditions : Controlled temperature and reaction times to optimize yield.
- Purification : Column chromatography or recrystallization.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that benzoxazinones can inhibit bacterial growth effectively due to their ability to interfere with bacterial cell wall synthesis .
- Antitumor Activity : Compounds with similar structural motifs have been investigated for their antitumor properties. The presence of the benzofuroxazine moiety is believed to enhance cytotoxicity against various cancer cell lines by inducing apoptosis .
Case Studies
- Antibacterial Studies : A series of synthesized benzoxazinones were tested for their antibacterial efficacy. Results indicated that specific modifications in the structure led to enhanced activity against resistant strains of bacteria .
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
Pharmaceuticals
The unique structural features of this compound suggest its potential as a lead compound in drug development for:
- Antibiotics : Targeting bacterial infections.
- Anticancer Agents : Developing new therapies for various malignancies.
Material Science
Research into the properties of similar compounds has also suggested applications in material science. The incorporation of these compounds into polymers could enhance material properties such as thermal stability and mechanical strength.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs based on structural features, synthesis, and bioactivity.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Heterocycles: The target compound’s benzofuro-oxazinone core differs from the thiazolidin-4-one (9m) and dithiazepinone systems. The thiophen-2-ylmethylene group in the target compound introduces π-conjugation and sulfur-mediated interactions, contrasting with the pyridine substituent in ’s analog, which may enhance solubility or metal coordination .
Synthetic Accessibility: Compound 9m (thiazolidinone) was synthesized in only 7% yield, highlighting challenges in constructing complex heterocycles with multiple substituents . The target compound’s lack of reported synthesis data suggests similar difficulties.
Bioactivity Trends: Thiazolidinones (e.g., 9m) are associated with enzyme modulation (e.g., PPARγ agonism), while dithiazepinones exhibit direct anticancer effects . The target compound’s thiophene and dioxin groups may synergize for dual bioactivity, though empirical data are lacking. Fluorinated analogs () may exhibit improved metabolic stability, suggesting that the target compound’s non-fluorinated structure could prioritize natural product compatibility .
Pharmacological Potential and Knowledge Gaps
- Anticancer Mechanisms: highlights ferroptosis induction as a therapeutic strategy in oral cancer.
- Natural Product Synergy: and emphasize the role of minor components in enhancing bioactivity. The dihydrobenzo[b]dioxin moiety in the target compound may mimic natural product scaffolds, potentiating synergistic effects with plant-derived biomolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
